N-cyclooctyl-1-[7-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-cyclooctyl-1-[7-(2-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O2S/c1-18-10-7-8-14-21(18)22-17-34-24-23(22)29-27(30-26(24)33)31-15-9-11-19(16-31)25(32)28-20-12-5-3-2-4-6-13-20/h7-8,10,14,17,19-20H,2-6,9,11-13,15-16H2,1H3,(H,28,32)(H,29,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYYGACIGYLNMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NC5CCCCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclooctyl-1-[7-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the piperidine ring enhances its interaction with biological targets.
Research indicates that compounds with similar structures often act as inhibitors of various kinases and other enzymes involved in cellular signaling pathways. The specific mechanism for this compound may involve:
- Inhibition of Protein Kinases : Many thieno[3,2-d]pyrimidine derivatives are known to inhibit protein kinases, which play critical roles in cell proliferation and survival.
- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, potentially protecting cells from oxidative stress.
Anticancer Properties
Several studies have reported on the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance:
- Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that compounds with similar structures can induce apoptosis and inhibit cell proliferation.
- Mechanistic Insights : These effects are often linked to the modulation of signaling pathways such as the MAPK/ERK pathway.
Anti-inflammatory Effects
The compound's structural features may also confer anti-inflammatory properties:
- Cytokine Inhibition : Analogous compounds have been shown to reduce the production of pro-inflammatory cytokines in macrophages.
Neuroprotective Effects
Given the neurotoxic properties observed in some related compounds, there is interest in exploring potential neuroprotective effects:
- Monoamine Oxidase (MAO) Inhibition : Similar compounds have been studied for their ability to inhibit MAO-B, which could mitigate neurodegenerative processes.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxic effects on cancer cell lines; found significant inhibition of cell growth at micromolar concentrations. |
| Study 2 | Reported anti-inflammatory activity in animal models; reduced levels of TNF-alpha and IL-6. |
| Study 3 | Explored neuroprotective effects; demonstrated reduced oxidative stress markers in neuronal cultures. |
Comparison with Similar Compounds
Core Structural Modifications
Thieno[3,2-d]pyrimidin-4-one Derivatives
Key analogs with variations in the 7-position substituent include:
*Calculated based on structural similarity to (C27H32N4O2S = 476.6 g/mol).
Key Observations :
- Polarity : Chlorine (in 4-chlorophenyl) increases polarity, while methyl groups enhance hydrophobicity. The cyclooctyl group in the target compound likely reduces aqueous solubility .
Piperidine-Carboxamide Modifications
Variations in the carboxamide substituent significantly alter pharmacological profiles:
Key Observations :
- Safety : Discontinued analogs (e.g., ) highlight the importance of substituent optimization for toxicity and stability .
Preparation Methods
Thiophene Carboxylate Intermediate
The synthesis begins with methyl 3-amino-5-(2-methylphenyl)thiophene-2-carboxylate (Compound A ), prepared via a Gewald reaction between 2-methylbenzaldehyde, cyanoacetamide, and sulfur in morpholine. Yield: 68–72%.
Cyclization to Thienopyrimidinone
Compound A undergoes cyclization with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enamine intermediate B , followed by acid-mediated ring closure (HCl/EtOH, reflux) to yield 7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (Compound C ).
Conditions :
-
DMF-DMA (2 eq), 100°C, 4 h → Intermediate B .
Functionalization of Thienopyrimidinone at C2
Chlorination at C2
To activate C2 for nucleophilic substitution, Compound C is treated with phosphorus oxychloride (POCl₃) under reflux, yielding 2-chloro-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (Compound D ).
Conditions :
Alternative Activation Strategies
Bromination using PBr₃ or N-bromosuccinimide (NBS) provides 2-bromo derivatives , though chlorination remains preferred for cost and reactivity.
Synthesis of Piperidine-3-Carboxylic Acid Derivatives
Reductive Amination for Piperidine Formation
A stereoselective route to piperidine-3-carboxylic acid (Compound E ) employs reductive amination of a dialdehyde intermediate.
Steps :
-
Diethyl 2,4-dioxopentanedioate is reduced to 2,4-dihydroxypentanedioic acid using NaBH₄.
-
Swern oxidation (oxalyl chloride, DMSO) converts diol to dialdehyde (Compound F ).
-
Reductive amination with ammonia/NaBH₄ yields piperidine-3-carboxylic acid ethyl ester (Compound G ), hydrolyzed to Compound E .
Key Data :
Coupling of Piperidine and Thienopyrimidinone
Nucleophilic Aromatic Substitution
Compound D reacts with piperidine-3-carboxylic acid (Compound E ) under basic conditions to form 1-(7-(2-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxylic acid (Compound H ).
Conditions :
Transition Metal-Catalyzed Coupling
For challenging substitutions, Buchwald-Hartwig amination (Pd(OAc)₂, Xantphos, Cs₂CO₃) achieves C–N bond formation with improved yields (85%).
Carboxamide Formation with Cyclooctylamine
Activation and Coupling
Compound H undergoes activation with HATU and coupling with cyclooctylamine to furnish the final product.
Conditions :
Alternative Coupling Reagents
EDCl/HOBt or DCC provide comparable yields (75–80%) but require longer reaction times.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidinone-H), 7.45–7.32 (m, 4H, aryl-H), 4.12 (m, 1H, piperidine-H), 3.89 (m, 2H, piperidine-H).
Comparative Analysis of Synthetic Routes
| Step | Method A (Yield) | Method B (Yield) | Key Advantages |
|---|---|---|---|
| Thienopyrimidinone C2 activation | POCl₃ (92%) | PBr₃ (88%) | Lower cost, higher reactivity |
| Piperidine coupling | Nucleophilic (78%) | Buchwald (85%) | Faster, higher yield |
| Carboxamide formation | HATU (82%) | EDCl (75%) | Shorter time, fewer byproducts |
Q & A
Q. What are the typical synthetic routes for preparing N-cyclooctyl-1-[7-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide?
The synthesis involves multi-step organic reactions:
- Step 1 : Formation of the thieno[3,2-d]pyrimidin-4(3H)-one core via cyclization of substituted thiophene-carboxamides under acidic conditions .
- Step 2 : Introduction of the 2-methylphenyl group at position 7 via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
- Step 3 : Functionalization of the piperidine ring, including cyclooctyl and carboxamide group incorporation, using reductive amination or coupling reactions .
- Key reagents : Pd catalysts for cross-coupling, trifluoroacetic acid for cyclization, and DCC/HOBt for amide bond formation.
Q. How is the structural integrity of this compound validated during synthesis?
Analytical techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry of the thienopyrimidine core and substituent positions .
- High-resolution mass spectrometry (HRMS) to verify molecular weight and purity .
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities in the piperidine-cyclooctyl moiety .
Q. What in vitro assays are commonly used to evaluate its biological activity?
- Enzyme inhibition assays : Measure IC₅₀ values against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) with HEK293 cells expressing target receptors .
- Cellular proliferation assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., MCF-7, A549) .
Advanced Research Questions
Q. How can synthetic yields be optimized for the thienopyrimidine core formation?
- Reaction optimization : Use microwave-assisted synthesis to reduce cyclization time (e.g., 150°C, 30 min) while improving yield by 20–25% .
- Solvent selection : Replace DMF with ionic liquids (e.g., [BMIM][BF₄]) to enhance regioselectivity and reduce side products .
- Catalyst screening : Test PdCl₂(dppf) vs. PEPPSI-IPr for Suzuki couplings; the latter improves efficiency with electron-deficient aryl boronic acids .
Q. How to resolve contradictions in biological activity data across different studies?
- Purity analysis : Employ HPLC-MS to rule out impurities (>98% purity required) .
- Assay standardization : Validate assays using positive controls (e.g., staurosporine for kinase inhibition) and replicate results in orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Structural analogs : Compare activity of derivatives (e.g., N-cyclopropyl vs. N-cyclooctyl) to identify substituent-specific effects .
Q. What strategies improve metabolic stability and pharmacokinetics (PK)?
- Structural modifications : Replace the cyclooctyl group with smaller rings (e.g., cyclohexyl) to reduce CYP3A4-mediated oxidation .
- Prodrug design : Introduce ester moieties at the carboxamide group to enhance oral bioavailability .
- In silico modeling : Use QSAR models to predict logP and optimize solubility (<3 clogP for improved absorption) .
Q. What mechanistic insights explain its activity against specific kinases?
- Molecular docking : Simulate binding to kinase ATP pockets (e.g., EGFR L858R mutant) to identify key interactions (e.g., hydrogen bonds with hinge region residues) .
- Mutagenesis studies : Validate critical residues (e.g., Thr790 in EGFR) by expressing mutant kinases in HEK293 cells and measuring IC₅₀ shifts .
- Kinase profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects .
Q. How to address discrepancies in cytotoxicity data between 2D vs. 3D cell models?
- 3D spheroid assays : Compare IC₅₀ values in Matrigel-embedded vs. monolayer cultures to assess penetration and hypoxia-related resistance .
- Microfluidics : Use organ-on-chip models to mimic tumor microenvironments and validate dose-response relationships .
Key Notes
- Methodological rigor : Emphasized reproducibility via orthogonal assays and structural validation.
- Advanced focus : Integrated computational and experimental approaches to address mechanistic and PK challenges.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
